molecular formula C12H17Cl2N B1602578 4-(4-Chlorobenzyl)piperidine hydrochloride CAS No. 36968-94-2

4-(4-Chlorobenzyl)piperidine hydrochloride

Cat. No. B1602578
CAS RN: 36968-94-2
M. Wt: 246.17 g/mol
InChI Key: CRYGKHFRQLLVHQ-UHFFFAOYSA-N
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Description

“4-(4-Chlorobenzyl)piperidine hydrochloride” is a chemical compound with the molecular formula C12H17Cl2N . It has an average mass of 246.176 Da . This compound is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs .


Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of 4-piperidones involves the reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones or indolizidinones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate .


Molecular Structure Analysis

The molecular structure of “4-(4-Chlorobenzyl)piperidine hydrochloride” consists of 12 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The molecular weight is 246.18 .

Scientific Research Applications

Crystal Structure Analysis

  • Crystal and Molecular Structure Studies : 4-Piperidinecarboxylic acid hydrochloride has been characterized using single crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum, contributing to a deeper understanding of its structural properties (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Chemical Synthesis and Modification

  • Synthesis of Novel Piperidine Derivatives : 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized, demonstrating the potential for chemical modification and derivation of new compounds (Sugimoto et al., 1990).
  • Synthesis of Acetylcholinesterase Inhibitors : Further research has extended the synthesis of 1-benzyl-4-[2-(N-benzoyl-N-methylamino)ethyl]piperidine derivatives, exploring their potential as acetylcholinesterase inhibitors (Sugimoto et al., 1992).

Pharmacological Research

  • CCR5 Antagonist Development : A novel non-peptide CCR5 antagonist has been developed using a compound involving 4-chlorobenzylpiperidine, showcasing its use in pharmacological applications (Bi, 2014).
  • Dopamine D4 Receptor Ligands : The compound has also been identified as a part of ligands for the human dopamine D4 receptor, indicating its relevance in neurological studies (Rowley et al., 1997).

Bioactivity and Antimicrobial Studies

  • Antimicrobial Activity Research : Some derivatives of 4-chlorobenzylpiperidine have been synthesized and tested for their antimicrobial activities, contributing to the field of infectious disease research (Ovonramwen, Owolabi, & Oviawe, 2019).

Molecular and Biochemical Insights

  • Exploring Metabolic Activity : The compound has been evaluated for its effect on metabolic activities in specific animal models, like obese rats, providing insights into its biochemical interactions (Massicot, Steiner, & Godfroid, 1985).

Safety And Hazards

“4-(4-Chlorobenzyl)piperidine hydrochloride” is considered hazardous. It can cause eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, and not to ingest .

properties

IUPAC Name

4-[(4-chlorophenyl)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN.ClH/c13-12-3-1-10(2-4-12)9-11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYGKHFRQLLVHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CC2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588850
Record name 4-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorobenzyl)piperidine hydrochloride

CAS RN

36968-94-2
Record name 4-[(4-Chlorophenyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Chlorobenzyl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
C Granchi, F Rizzolio, S Palazzolo… - Journal of Medicinal …, 2016 - ACS Publications
Monoacylglycerol lipase (MAGL) inhibitors are considered potential therapeutic agents for a variety of pathological conditions, including several types of cancer. Many MAGL inhibitors …
Number of citations: 43 pubs.acs.org

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